molecular formula C11H22N2O3 B12936430 tert-Butyl (R)-(2-(morpholin-3-yl)ethyl)carbamate

tert-Butyl (R)-(2-(morpholin-3-yl)ethyl)carbamate

Cat. No.: B12936430
M. Wt: 230.30 g/mol
InChI Key: WRHQUHHNWVGOTR-SECBINFHSA-N
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Description

tert-Butyl ®-(2-(morpholin-3-yl)ethyl)carbamate: is a compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various conditions and ease of removal. The compound is characterized by the presence of a tert-butyl group, a morpholine ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(2-(morpholin-3-yl)ethyl)carbamate typically involves the reaction of ®-2-(morpholin-3-yl)ethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance the reaction rate and yield .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl ®-(2-(morpholin-3-yl)ethyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis where selective protection and deprotection of functional groups are crucial .

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and ease of removal make it an ideal protecting group in multi-step synthesis .

Medicine: In medicinal chemistry, tert-Butyl ®-(2-(morpholin-3-yl)ethyl)carbamate is used in the development of drug candidates. It helps in modifying the pharmacokinetic properties of drugs by protecting reactive amine groups during synthesis .

Industry: The compound finds applications in the production of fine chemicals and intermediates. It is used in the manufacture of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism by which tert-Butyl ®-(2-(morpholin-3-yl)ethyl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, leading to the formation of a carbocation intermediate, which then undergoes hydrolysis to release the free amine .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (2-aminophenyl)carbamate
  • tert-Butyl 4-[(E)-(2-nitrophenyl)diazenyl]phenylcarbamate

Comparison: tert-Butyl ®-(2-(morpholin-3-yl)ethyl)carbamate is unique due to the presence of the morpholine ring, which imparts additional stability and reactivity compared to other tert-butyl carbamates. The morpholine ring can participate in additional hydrogen bonding and electronic interactions, making it a versatile protecting group in organic synthesis .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[2-[(3R)-morpholin-3-yl]ethyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-9-8-15-7-6-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1

InChI Key

WRHQUHHNWVGOTR-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H]1COCCN1

Canonical SMILES

CC(C)(C)OC(=O)NCCC1COCCN1

Origin of Product

United States

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